molecular formula C40H75N3O14 B12304024 tert-butyl 1-{N-[15-(tert-butoxy)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamido}-3,6,9,12-tetraoxapentadecan-15-oate

tert-butyl 1-{N-[15-(tert-butoxy)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamido}-3,6,9,12-tetraoxapentadecan-15-oate

Cat. No.: B12304024
M. Wt: 822.0 g/mol
InChI Key: PUELEIRDQBMWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) involves the conjugation of desthiobiotin with PEG4 and t-butyl ester groups. The t-butyl protected carboxyl groups are introduced to enhance the stability of the compound during the synthesis process. The reaction typically involves the use of reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl groups for coupling with the PEG4 linker .

Industrial Production Methods

Industrial production of N-Desthiobiotin-N-bis(PEG4-t-butyl ester) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in reagent grade for research purposes, with options for GMP-grade production upon request .

Chemical Reactions Analysis

Types of Reactions

N-Desthiobiotin-N-bis(PEG4-t-butyl ester) primarily undergoes deprotection reactions under acidic conditions to remove the t-butyl protecting groups. This deprotection exposes the carboxyl groups, making them available for further conjugation reactions .

Common Reagents and Conditions

Major Products Formed

The major product formed from the deprotection reaction is N-Desthiobiotin-N-bis(PEG4) with exposed carboxyl groups, which can then be used for further conjugation in the synthesis of PROTACs .

Mechanism of Action

N-Desthiobiotin-N-bis(PEG4-t-butyl ester) functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The compound contains two different ligands connected by a PEG linker; one ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. This dual binding facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .

Properties

Molecular Formula

C40H75N3O14

Molecular Weight

822.0 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C40H75N3O14/c1-33-34(42-38(47)41-33)11-9-8-10-12-35(44)43(15-19-50-23-27-54-31-29-52-25-21-48-17-13-36(45)56-39(2,3)4)16-20-51-24-28-55-32-30-53-26-22-49-18-14-37(46)57-40(5,6)7/h33-34H,8-32H2,1-7H3,(H2,41,42,47)

InChI Key

PUELEIRDQBMWBK-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)N(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCC(=O)OC(C)(C)C

Origin of Product

United States

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